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Digitoxigenin formate

Cat. No.: B13746151
CAS No.: 1250-96-0
M. Wt: 402.5 g/mol
InChI Key: CYFZCSUWVQGZIF-ZXRSHIDQSA-N
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Description

Overview of Cardenolides and their Significance in Chemical Biology and Preclinical Research

Cardenolides are a class of naturally occurring steroid-like compounds found in various plants and some animals. numberanalytics.comresearchgate.net They are characterized by a unique steroid skeleton and have been utilized in traditional medicine for centuries. numberanalytics.comresearchgate.net The primary mechanism of action for many cardenolides is the inhibition of the Na+/K+-ATPase enzyme, a crucial ion pump in cellular systems. researchgate.netncats.ionih.gov This inhibition leads to their well-known cardiotonic effects, which have been historically harnessed for treating heart conditions. numberanalytics.comresearchgate.netwikipedia.orgcreative-diagnostics.com

Beyond their cardiac applications, cardenolides have garnered significant attention in chemical biology and preclinical research for their potential as therapeutic agents in other areas, most notably in cancer treatment. numberanalytics.comresearchgate.netwikipedia.orgscispace.comnih.govacs.orgnih.govresearchgate.net Numerous studies have demonstrated the cytotoxic effects of cardenolides against a range of human cancer cell lines in vitro. wikipedia.orgus.es The increased expression of Na+/K+-ATPase in some tumor cells may contribute to their heightened sensitivity to these compounds. nih.govacs.orgnih.gov This has spurred research into developing novel cardenolide derivatives with improved anticancer potency and a better therapeutic index. wikipedia.orgnih.govnih.gov

The diverse biological activities of cardenolides, including anti-inflammatory and antiviral properties, further underscore their importance as a subject of ongoing scientific investigation. numberanalytics.comtaylorandfrancis.com Their complex structures also present interesting challenges and opportunities in natural product synthesis and medicinal chemistry. nih.govsolubilityofthings.com

Historical Trajectory of Digitoxigenin (B1670572) Research and its Derivatives

The history of digitoxigenin is intrinsically linked to the use of the foxglove plant (Digitalis purpurea), from which it and its parent glycoside, digitoxin (B75463), are derived. wikipedia.orgcreative-diagnostics.combritannica.com The therapeutic use of foxglove extracts dates back to the 18th century. wikipedia.orgcornell.edu However, it was not until 1875 that Oswald Schmiedeberg was able to isolate a pure sample of the active compound. wikipedia.org The structural elucidation of these molecules, including digitoxigenin, was a significant focus of early 20th-century chemical research. wikipedia.org

Digitoxigenin itself is the aglycone, or non-sugar component, of digitoxin. ncats.iobritannica.comdrugbank.comwikipedia.org Early research focused on understanding the structure-activity relationships of digitoxigenin and its glycosides in the context of their cardiotonic effects. This involved studying how modifications to the steroid backbone and the attached sugar moieties influenced their biological activity.

In more recent decades, research has shifted to explore other therapeutic potentials of digitoxigenin and its derivatives, particularly in oncology. ncats.ious.esnih.gov This has led to the synthesis and evaluation of a wide array of new digitoxigenin derivatives, including neoglycosides and other modified forms, in an effort to enhance their anticancer activity while potentially reducing cardiotoxicity. wikipedia.orgnih.govnih.gov The synthesis of digitoxigenin itself from other starting materials, such as deoxycholic acid, has also been a subject of chemical investigation. wikipedia.orgacs.org

Current Research Landscape and Academic Interest in Formylated Cardenolides

The current research landscape for cardenolides is vibrant, with a strong focus on developing these natural products as potential therapeutic agents beyond their traditional use in cardiology. numberanalytics.com There is particular academic interest in chemically modifying known cardenolides to optimize their biological activities. Formylation, the addition of a formyl group, represents one such modification strategy.

Research into formylated cardenolides suggests that this modification can significantly influence their biological potency. For instance, studies on gitoxigenin (B107731), a closely related cardenolide, have shown that 16β-ester derivatives, including the formate (B1220265), can exhibit a substantial increase in activity. The formyl group can also be found in naturally occurring cardenolides, indicating its biological relevance. mdpi.comdamanhour.edu.eg

The interest in formylated derivatives like digitoxigenin formate stems from the broader effort to fine-tune the pharmacological profile of the cardenolide scaffold. By altering the substituents on the steroid nucleus, researchers aim to enhance target specificity, improve efficacy, and potentially mitigate off-target effects. This ongoing exploration of structure-activity relationships continues to drive the synthesis and biological evaluation of novel formylated cardenolides. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H34O5 B13746151 Digitoxigenin formate CAS No. 1250-96-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1250-96-0

Molecular Formula

C24H34O5

Molecular Weight

402.5 g/mol

IUPAC Name

[(3S,5R,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] formate

InChI

InChI=1S/C24H34O5/c1-22-8-5-17(29-14-25)12-16(22)3-4-20-19(22)6-9-23(2)18(7-10-24(20,23)27)15-11-21(26)28-13-15/h11,14,16-20,27H,3-10,12-13H2,1-2H3/t16-,17+,18-,19?,20?,22+,23-,24+/m1/s1

InChI Key

CYFZCSUWVQGZIF-ZXRSHIDQSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@H]1CCC3C2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)OC=O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC=O

Origin of Product

United States

Biosynthetic Pathways and Natural Origin of Digitoxigenin Formate

Elucidation of Precursor Steroids and Cholesterol-Derived Pathways in Cardenolide Biosynthesis

The journey to synthesizing cardenolides like digitoxigenin (B1670572) begins with precursor steroids derived from the ubiquitous mevalonic acid pathway. thieme-connect.com For a long time, cholesterol was proposed as the primary precursor for the cardenolide aglycone. oup.comnih.gov This hypothesis was supported by radiolabeling studies and the identification of pregnenolone (B344588), a direct metabolite of cholesterol, as a key intermediate. thieme-connect.commpg.de Pregnenolone is considered the starting point for the formation of the digitoxigenin core structure. thieme-connect.com The conversion of cholesterol to pregnenolone is a critical initial step in the pathway. mpg.dempg.de

However, the role of cholesterol as the sole precursor has been questioned, as it is often a minor sterol in plants. nih.gov Research indicates that other, more abundant phytosterols (B1254722), such as β-sitosterol and campesterol, may also serve as precursors for cardenolide biosynthesis. thieme-connect.comresearchgate.netresearchgate.net Studies using inhibitors of phytosterol biosynthesis in Digitalis lanata shoot cultures showed a dramatic reduction in cardenolide levels, despite an increase in endogenous cholesterol. thieme-connect.com This suggests that phytosterols might be the preferred substrates over cholesterol for cardenolide formation in some cases. oup.com More recent research has identified enzymes from the CYP87A family that can utilize both cholesterol and phytosterols to produce pregnenolone, suggesting that the pathway may start from multiple sterol precursors. mpg.deresearchgate.net In some plant species like Solanum, the cholesterol biosynthesis pathway is partially separate from the main phytosterol pathway, leading to higher cholesterol content, but this is not fully understood in Digitalis. oup.comoup.com

Table 1: Key Precursors in Cardenolide Biosynthesis

Precursor Role in Pathway Supporting Evidence
Cholesterol Proposed primary precursor, converted to pregnenolone. oup.comnih.gov Identified as a substrate for CYP87A enzymes and in radiolabeling studies. nih.govmpg.deresearchgate.net
Phytosterols (β-sitosterol, campesterol) Alternative or preferred precursors to pregnenolone. thieme-connect.comresearchgate.net Inhibition of phytosterol synthesis reduces cardenolide production; also identified as substrates for CYP87A enzymes. thieme-connect.comoup.comresearchgate.net
Pregnenolone Key intermediate, considered the "mother of all steroid hormones" and the direct precursor to progesterone. thieme-connect.commpg.de Accumulates when cholesterol is metabolized and its incorporation into cardenolides has been demonstrated. thieme-connect.com

Enzymatic Systems and Genetic Regulation Governing Digitoxigenin Production in Plants

The biosynthesis of the digitoxigenin aglycone from its sterol precursors is governed by a cascade of specific enzymatic reactions. While the entire pathway is not yet fully elucidated, several key enzymes and the genes that encode them have been identified. oup.comoup.com

A critical initial step is the side-chain cleavage of a sterol precursor to form pregnenolone. This reaction is catalyzed by enzymes from the cytochrome P450 family, specifically the CYP87A subfamily. mpg.dempg.de In Digitalis purpurea and Calotropis procera, two enzymes, DpCYP87A106 and CpCYP87A103 respectively, have been shown to convert both cholesterol and phytosterols into pregnenolone. researchgate.net Another study identified DlCYP87A4 as the P450 enzyme responsible for this conversion in Digitalis lanata. nih.gov

Following the formation of pregnenolone, a series of modifications occur. Key enzymes in this downstream pathway include:

3β-hydroxysteroid dehydrogenase (3βHSD): This enzyme is involved in the conversion of pregnenolone to progesterone. thieme-connect.comoup.comnih.gov Its expression has been shown to be inducible by stress and correlates with cardenolide accumulation. oup.com

Progesterone 5β-reductases (P5βR): These enzymes, such as P5βR2, are crucial for establishing the characteristic cis-fusion of the A and B rings of the steroid core, a defining feature of cardenolides. oup.comnih.govdb-thueringen.de Higher expression of P5βR has been linked to increased cardenolide production. researchgate.net

Steroid 5α-reductase (DET2) and 3-ketosteroid isomerase (3KSI): These enzymes work alongside P5βR2 to determine the final stereochemistry at the C-5 position of the steroid core, leading to variations in the cardenolide structure. nih.gov

The regulation of these biosynthetic genes is complex and involves transcription factors (TFs). nih.gov Systems biology approaches have helped identify gene co-expression networks and key TFs, such as SCL14 and HYD1, that appear to be involved in regulating the production of cardiac glycosides in Digitalis purpurea. nih.govresearchgate.net

Table 2: Key Enzymes and Genes in Digitoxigenin Biosynthesis

Enzyme/Gene Abbreviation Function
Cytochrome P450 87A Family CYP87A Catalyzes the conversion of cholesterol and phytosterols to pregnenolone. mpg.denih.govmpg.de
3β-hydroxysteroid dehydrogenase 3βHSD Converts pregnenolone to progesterone. oup.comnih.gov
Progesterone 5β-reductase P5βR / P5βR2 Catalyzes the 5β-reduction of progesterone, leading to the A/B cis-ring fusion. oup.comnih.gov
Steroid 5α-reductase DET2 Involved in determining the C-5 stereochemistry of the steroid core. nih.gov

Characterization of Formylation Enzymes and Specific Metabolites Leading to Digitoxigenin Formate (B1220265)

Digitoxigenin formate is a derivative of digitoxigenin where a formate group is attached, likely through esterification. While formylation is a known modification of cardenolides, the specific enzymatic step that attaches a formate group to digitoxigenin is not well-characterized in the scientific literature. The synthesis of this compound can be achieved through chemical methods, such as the esterification of digitoxigenin with formic acid. vulcanchem.com

Research on related cardenolides provides some insight into formylation as a biosynthetic modification. For instance, 16-formyl derivatives of gitoxigenin (B107731) are known to exist. nih.gov Studies involving the biotransformation of digitoxigenin by fungal cultures like Fusarium ciliatum have shown the production of various hydroxylated and oxidized derivatives, but not formylated ones. scielo.br This suggests that formylation may be a highly specific reaction carried out by particular plant enzymes that are not present in these microorganisms.

The synthesis of cardenolide analogs sometimes involves the introduction of a formyl group at different positions of the steroid precursor. For example, a 21-formyl derivative of a pregnane (B1235032) intermediate has been described as part of a synthetic route toward digitoxigenin itself. researchgate.net However, this refers to a modification of a precursor molecule, not the direct formylation of the final digitoxigenin aglycone. The enzymes responsible for these specific modifications, known as acyltransferases, remain a subject for future research to fully map the diversification of cardenolide structures in plants. thieme-connect.com

Investigation of Environmental and Biological Factors Influencing Cardenolide Biosynthesis

The production of digitoxigenin and other cardenolides in plants is not static; it is dynamically influenced by a range of genetic, environmental, and biological factors. semanticscholar.orgresearchgate.net These factors can significantly alter the quantity and composition of cardenolides, as these compounds are often part of the plant's defense system against herbivores and pathogens. vscht.cz

Environmental Factors:

Mineral Nutrients: The availability of soil nutrients has a demonstrable effect on cardenolide content. In Digitalis obscura, cardenolide levels were negatively correlated with soil nitrogen, phosphorus, potassium, and copper, but positively correlated with iron and magnesium content in leaves. researchgate.net

Stress Factors: Abiotic stresses such as water stress, CO2 levels, and light conditions are known to influence cardenolide accumulation. semanticscholar.orgresearchgate.net Heavy metals like copper sulfate (B86663) (CuSO4) and mercury chloride (HgCl2) have been shown to significantly increase cardenolide production in callus cultures of various Digitalis species, likely by inducing reactive oxygen species that trigger defense gene expression. semanticscholar.org

Seasonal and Temperature Changes: Cardenolide levels can fluctuate seasonally, with studies showing accumulation during the summer. researchgate.net Temperature can affect the enzymatic reactions that regulate the entire metabolic pathway. researchgate.net

Biological Factors:

Genotype and Development: The genetic makeup of the plant is a primary determinant of its capacity for cardenolide biosynthesis. semanticscholar.orgresearchgate.net Production is also linked to the plant's developmental stage and morphological differentiation. semanticscholar.orgresearchgate.net

Elicitors and Wounding: Plants can ramp up cardenolide production in response to attack. Mechanical wounding has been shown to elevate cardenolide levels. oup.com Application of signaling molecules known as elicitors, such as methyl jasmonate (MJ), salicylic (B10762653) acid, and hydrogen peroxide, also triggers an increase in cardenolide synthesis. oup.comsemanticscholar.org This response is linked to the upregulation of key biosynthetic genes like P5βR. researchgate.net

Table 3: Factors Influencing Cardenolide Biosynthesis

Factor Category Specific Factor Effect on Cardenolide Production
Environmental Mineral Nutrients (N, P, K, Cu) Negative correlation with content. researchgate.net
Mineral Nutrients (Fe, Mg) Positive correlation with content. researchgate.net
Heavy Metals (e.g., CuSO4) Significant increase in production. semanticscholar.org
Water Stress, Light, CO2 Influence accumulation. semanticscholar.orgresearchgate.net
Temperature / Season Fluctuation, with higher levels in summer. researchgate.net
Biological Genotype Primary determinant of production capacity. semanticscholar.orgresearchgate.net
Wounding Increases cardenolide levels. oup.com

Synthetic Methodologies and Chemoenzymatic Approaches for Digitoxigenin Formate and Analogues

Total Synthesis Strategies for Digitoxigenin (B1670572) and Related Aglycones

Other notable total syntheses have been developed for related cardenolide aglycones, such as 19-nordigitoxigenin, ouabagenin (B150419), and cannogenol. researchgate.net These syntheses often feature innovative strategies like organocatalytic oxidations, diastereoselective Michael reactions, and tandem aldol (B89426) cyclizations to rapidly construct the complex steroid core. researchgate.net For example, the synthesis of ouabagenin was achieved through a convergent approach assembling the AB-ring, D-ring, and butenolide moieties. researchgate.net

Semi-synthetic Routes and Derivatization of Digitoxigenin to Formate (B1220265) Analogues

The derivatization of digitoxigenin to its formate ester can be achieved through standard esterification procedures. While specific literature on the direct synthesis of digitoxigenin formate is not abundant, the methods are extrapolated from the acylation of digitoxigenin and its analogs. vulcanchem.com These reactions typically involve treating digitoxigenin with a suitable formylating agent in the presence of a catalyst.

Semi-synthetic approaches have also been employed to create a variety of digitoxigenin analogs for biological testing. publish.csiro.au These methods allow for modifications at various positions of the steroid nucleus and the butenolide ring, providing valuable compounds for structure-activity relationship studies.

Chemoenzymatic Synthesis of Glycosylated Digitoxigenin Derivatives

Chemoenzymatic methods combine the selectivity of enzymatic reactions with the efficiency of chemical synthesis to produce complex molecules like glycosylated digitoxigenin derivatives. These approaches are particularly useful for introducing sugar moieties, which are crucial for the biological activity of cardiac glycosides. acs.orgpnas.org

One strategy involves the use of endo-β-N-acetylglucosaminidases (ENGases), such as Endo-A and Endo-M, which can transfer entire oligosaccharide chains to an aglycon in a single step. nih.gov This method offers a highly convergent route to complex glycoproteins. nih.gov Another approach, termed "neoglycorandomization," utilizes a chemical reaction to attach a diverse library of sugars to an aglycon that has been modified with a reactive secondary alkoxylamine group. pnas.orgnih.gov This technique allows for the rapid generation of a wide range of glycosylated analogs for screening. pnas.orgnih.gov

Enzymes can also be used to selectively modify the steroid core. For example, engineered enzymes have been used for the regioselective hydroxylation of the steroid nucleus, providing key intermediates for the synthesis of various cardenolides. biorxiv.org A chemoenzymatic strategy employing a C14α-hydroxylase has been developed to prepare C14-functionalized steroids, which can then be chemically converted to digitoxigenin and its diastereomers. biorxiv.org

Rational Design and Synthesis of Novel this compound Analogues for Structure-Activity Relationship (SAR) Studies

The rational design and synthesis of novel this compound analogs are crucial for understanding the structural features required for their biological activity and for developing new therapeutic agents with improved properties. researchgate.netsolubilityofthings.comoncodesign-services.com Structure-activity relationship (SAR) studies involve systematically modifying the structure of a lead compound and evaluating the impact of these changes on its biological activity. oncodesign-services.com

For cardiac glycosides, SAR studies have revealed the importance of several structural features, including the cis-fusion of the C/D rings, the 14β-hydroxyl group, and the C17-butenolide ring. researchgate.net Modifications to the sugar moiety attached at the C3 position have also been shown to significantly influence activity. nih.govnih.gov For instance, the type and length of the sugar chain can affect the compound's potency and selectivity. nih.gov

The synthesis of analog libraries is a key component of SAR studies. researchgate.net These libraries can be generated through both semi-synthetic modifications of natural products and total synthesis. researchgate.net For example, a series of digitoxigenin analogs with replacements for the butenolide moiety have been prepared to investigate the importance of this functional group. cdnsciencepub.com Similarly, libraries of digitoxin (B75463) derivatives with varying sugar attachments have been synthesized to explore the role of the carbohydrate portion in anticancer and antiviral activity. nih.govnih.gov Computational methods, such as molecular modeling and quantitative structure-activity relationship (QSAR) analysis, are also employed to guide the design of new analogs and to predict their biological activity. researchgate.netscholarsresearchlibrary.com

Molecular and Cellular Mechanisms of Action

Non-Na+/K+-ATPase Mediated Molecular Targets and Signaling Pathways

Beyond its well-established role as a Na+/K+-ATPase inhibitor, digitoxigenin (B1670572) formate (B1220265) and other cardiac glycosides are now recognized to modulate a variety of intracellular signaling pathways, often in a manner independent of their effects on ion transport. d-nb.inforesearchgate.net This has led to the concept of the Na+/K+-ATPase acting as a signaling scaffold or receptor, where its interaction with cardiac glycosides initiates a cascade of downstream events. aacrjournals.orgnih.gov

A key non-canonical signaling pathway activated by cardiac glycosides is the Src-EGFR-MAPK cascade. researchgate.netnih.gov Upon binding of a cardiac glycoside to the Na+/K+-ATPase, the non-receptor tyrosine kinase Src is activated. aacrjournals.orgnih.gov This activation of Src can then lead to the transactivation of the epidermal growth factor receptor (EGFR). aacrjournals.orgnih.gov

Following EGFR activation, a signaling cascade is initiated that involves the Ras-Raf-MEK-ERK pathway, also known as the mitogen-activated protein kinase (MAPK) pathway. nih.govgoogle.com This pathway is a central regulator of numerous cellular processes, including proliferation, differentiation, and survival. nih.gov The activation of the MAPK pathway by cardiac glycosides can have cell-type-specific outcomes, leading to either cell growth or apoptosis. researchgate.net In some cancer cells, the activation of this pathway by digitoxin (B75463) has been shown to mediate its cytotoxic effects. aacrjournals.org The feedback mechanisms within the MAPK pathway are complex, and prolonged exposure to inhibitors can lead to reactivation of the pathway, highlighting its dynamic nature. thno.org

Another important signaling pathway influenced by cardiac glycosides is the phosphoinositide 3-kinase (PI3K)-Akt axis. d-nb.info The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer. nih.gov

Studies have shown that digitoxigenin can modulate this pathway. For instance, in hepatocellular carcinoma cells, digitoxigenin has been found to inhibit the PI3K/Akt/mTOR pathway, leading to the induction of autophagy and subsequent inhibition of cell proliferation. nih.govresearchgate.net Molecular docking studies have suggested that digitoxigenin can directly interact with the active pocket of PI3K. mdpi.com The activation of the PI3K/Akt pathway can also have protective effects against oxidative stress by upregulating the expression of antioxidant enzymes. jneurosci.org The modulation of this pathway by digitoxigenin formate represents a significant aspect of its biological activity, with potential implications for its therapeutic applications.

The primary effect of Na+/K+-ATPase inhibition by this compound is the disruption of the sodium and potassium gradients across the cell membrane. d-nb.infonih.gov This leads to an increase in the intracellular sodium concentration. nih.gov The elevated intracellular sodium, in turn, affects the activity of other ion transporters, most notably the Na+/Ca2+ exchanger (NCX). nih.gov The reduced sodium gradient diminishes the driving force for calcium extrusion by the NCX, resulting in an increase in the intracellular calcium concentration. d-nb.infonih.gov

This elevation of intracellular calcium is a key event that contributes to the cardiotonic effects of cardiac glycosides. nih.gov However, this altered ion homeostasis also has broader implications for cellular function, as calcium is a ubiquitous second messenger involved in a vast array of cellular processes, including signal transduction, gene expression, and apoptosis. nih.gov Furthermore, some semi-synthetic derivatives of digitoxigenin have been shown to directly inhibit the plasma membrane Ca2+-ATPase (PMCA), further contributing to the increase in intracellular calcium. nih.gov The disruption of metal ion homeostasis, in general, can have significant impacts on cellular physiology and pathology. researchgate.net

Modulation of Key Cellular Processes

The molecular interactions of cardiac glycosides, including digitoxigenin and its derivatives, with cellular components trigger a cascade of events that modulate fundamental cellular processes. These compounds are known to influence cell proliferation, survival, and death through various intricate pathways.

Digitoxigenin and related cardiac glycosides have demonstrated significant effects on the regulation of cell proliferation and the induction of apoptosis, particularly in cancer cells. The primary mechanism of action involves the inhibition of the Na+/K+-ATPase pump, which leads to an increase in intracellular sodium and subsequently calcium levels. This ionic imbalance can trigger apoptotic pathways. nih.gov

Research has shown that treatment with cardiac glycosides like digitoxin leads to a significant reduction in c-MYC mRNA within the first hour, followed by a loss of c-MYC protein, activation of caspase 3, and subsequent apoptotic cell death. nih.gov The transcription of c-MYC has been shown to be dependent on the nuclear factor of activated T-cells (NFAT), and digitoxin can inhibit the interaction of NFAT1 with the c-MYC promoter. nih.gov

Furthermore, semisynthetic analogs of digitoxigenin have been shown to be highly cytotoxic to cancer cells by inducing apoptosis and reducing cellular viability. mdpi.com Studies on non-small cell lung cancer cells indicated that digitoxin and its synthetic analog, D6-MA, caused G2/M phase arrest and apoptosis, along with the inhibition of key cell cycle regulatory proteins such as p53, cdc2, cyclin B1, and survivin. nih.gov The induction of apoptosis is a well-established hallmark of cardiac glycoside activity, with treatments leading to over 90% of cancer cells entering early or late apoptosis, a process that can be rescued by caspase inhibitors. aacrjournals.org

Table 1: Effects of Digitoxigenin and Related Compounds on Apoptosis Pathways

Compound Cell Line Key Findings Reference
Digitoxin HeLa Inhibition of NFAT-driven c-MYC expression, leading to apoptosis. nih.gov
Digitoxin, D6-MA NCI-H460 (NSCLC) Induction of G2/M phase arrest and apoptosis; inhibition of p53, cdc2, cyclin B1. nih.gov
Digitoxigenin Analogs H460 (Lung Cancer) High cytotoxicity through induction of apoptosis. mdpi.com
Digitoxin, Peruvoside, Bufalin BxPC3 (Pancreatic Cancer) Severe apoptosis (>95%) after 24-48 hours of treatment. aacrjournals.org

Immunogenic cell death (ICD) is a form of regulated cell death that activates an adaptive immune response against dead-cell antigens. frontiersin.org Certain anticancer agents can induce ICD, which is characterized by the emission of damage-associated molecular patterns (DAMPs), such as the surface exposure of calreticulin (B1178941) (CRT), secretion of ATP, and release of high mobility group box 1 (HMGB1). frontiersin.orgnih.gov

Cardiac glycosides, including digitoxin and digoxin (B3395198), have been identified as potent inducers of the main hallmarks of ICD in cancer cells. nih.gov These compounds can convert the immunologically silent death of cancer cells into a bonafide immunogenic demise. nih.gov This suggests that beyond their direct cytotoxic effects, these compounds can stimulate an anti-tumor immune response. The process of ICD transforms "cold tumors" with low immune cell infiltration into "hot tumors" that are more responsive to immunotherapy. frontiersin.org

Table 2: Hallmarks of Immunogenic Cell Death Induced by Cardiac Glycosides

ICD Hallmark Description Role in Immunity Reference
Calreticulin (CRT) Exposure Translocation of CRT to the cell surface. "Eat-me" signal for dendritic cells. frontiersin.orgnih.gov
ATP Secretion Release of adenosine (B11128) triphosphate from dying cells. Chemoattractant for immune cells. frontiersin.orgnih.gov
HMGB1 Release Passive release of High Mobility Group Box 1 from the nucleus. Pro-inflammatory signal. frontiersin.orgnih.gov

Autophagy is a cellular process involving the degradation of cellular components through lysosomes, playing a dual role in both cell survival and death. nih.gov The effect of cardiac glycosides on autophagy is complex and appears to be context-dependent.

Some studies have identified digoxigenin (B1670575) as a potent inducer of autophagy. nih.govpnas.org In hepatocellular carcinoma (HCC) cells, digoxigenin was found to inhibit cell proliferation by inducing autophagy through the PI3K/AKT/mTOR signaling pathway. nih.gov Electron microscopy and western blotting confirmed that digoxigenin induced the formation of autophagosomes and inhibited the proliferation of HCC cells. nih.gov

Conversely, other research suggests that certain cardiac glycosides can inhibit autophagy. nih.gov For instance, strong cardenolides like oleandrin (B1683999) have been shown to inhibit autophagy and down-regulate cell survival proteins. nih.gov Digoxin has been reported to induce protective autophagy via the AMPK pathway, which can decrease the likelihood of cell death. nih.gov Furthermore, a chemical screen identified cardiac glycosides, including digitoxigenin, as inhibitors of a form of cell death triggered by autophagy-inducing peptides, termed autosis. pnas.org This suggests that the modulation of autophagy by these compounds is intricate and may depend on the specific compound, its concentration, and the cellular context.

Table 3: Modulation of Autophagy by Digitoxigenin and Related Cardiac Glycosides

Compound Cellular Context Effect on Autophagy Key Pathway Involved Reference
Digoxigenin Hepatocellular Carcinoma Induction Inhibition of PI3K/AKT/mTOR nih.gov
Digoxin Breast Carcinoma Induction Upregulation of lysosomal turnover nih.gov
Digoxin Hepatoma (in combination with TRAIL) Induction (protective) AMPK activation, mTOR inhibition nih.gov
Digitoxigenin HeLa cells (peptide-induced autosis) Inhibition Na+/K+-ATPase regulation pnas.org

Mechanistic Basis of Selectivity in Cellular Contexts (e.g., cancer vs. normal cells)

A crucial aspect of any potential anticancer agent is its selectivity for cancer cells over normal, healthy cells. Cardiac glycosides, including digitoxigenin and its derivatives, have demonstrated a degree of selectivity in their cytotoxic effects.

The primary mechanistic basis for this selectivity is believed to lie in the differential expression and properties of the Na+/K+-ATPase on cancer cells compared to normal cells. acs.org Many cancer cell lines, such as the non-small-cell lung cancer cell line A549, overexpress Na+/K+-ATPase proteins, particularly the α-subunit, to which cardiac glycosides bind with high affinity. acs.org This overexpression makes cancer cells more susceptible to the inhibitory effects of these compounds. acs.org

Studies have shown that digitoxin and its analogs exhibit significantly greater cytotoxicity against non-small cell lung cancer cells when compared to both primary and non-tumorigenic lung epithelial cells. nih.gov Similarly, carbohydrate derivatives of digitoxigenin were found to be more cytotoxic and selective for HeLa tumor cells than for non-tumor lung fibroblasts. nih.gov The modulation of P-type ATPases, including Na+/K+-ATPase, was observed in cancer cells but was absent in the non-tumor cells, highlighting the importance of this target in the selective cytotoxic effect. nih.gov

Preclinical Pharmacological Investigations: Mechanistic Insights in in Vitro and in Vivo Models

In Vitro Cellular Models for Mechanistic Elucidation

In vitro cellular models are fundamental in dissecting the molecular mechanisms through which compounds exert their effects. For digitoxigenin (B1670572) and its analogues, these models have been instrumental in revealing their actions at the cellular and molecular level across various disease contexts.

Digitoxigenin and its parent glycoside, digitoxin (B75463), have demonstrated significant cytostatic and apoptotic effects in a wide range of human cancer cell lines. The primary mechanism is often linked to the inhibition of the Na+/K+-ATPase pump, which triggers a cascade of downstream signaling events. nih.govresearchgate.net This inhibition leads to an increase in intracellular sodium and subsequently calcium, which can induce apoptosis. nih.gov

However, the anticancer mechanisms are multifaceted. At nanomolar concentrations, these compounds can modulate the Na+/K+-ATPase as a signal transducer, activating pathways such as Src kinase, MAPK, and PI3K, which can paradoxically have pro-proliferative or pro-apoptotic outcomes depending on the cellular context. nih.govaacrjournals.org

Apoptotic and Cytostatic Mechanisms:

Cell Cycle Arrest: In non-small cell lung cancer (NSCLC) cell lines, digitoxin and its synthetic analog D6-MA were found to induce cell cycle arrest at the G2/M phase. mdpi.com This arrest is achieved by downregulating the expression of key regulatory proteins, including cyclin B1, cdc2, and survivin. nih.govmdpi.com

Induction of Apoptosis: In pancreatic cancer cells (BxPC-3), treatment with digitoxin led to over 90% of cells entering early or late-stage apoptosis, as measured by Annexin-V flow cytometry. aacrjournals.org In the renal adenocarcinoma cell line TK-10, digitoxin's toxicity was also confirmed to be mediated by apoptosis. us.es

Inhibition of Transcription Factors: Digitoxin has been shown to suppress the expression of the proto-oncogene c-MYC in HeLa cells. This is achieved by inhibiting the nuclear factor of activated T-cells (NFAT), which is required for c-MYC transcription, leading to a loss of c-MYC protein and subsequent apoptosis. nih.gov The compound also inhibits the transcriptional activity of AP-1 and NF-κB, which are crucial for the expression of cell cycle regulatory genes. nih.gov

Topoisomerase II Inhibition: In vitro experiments demonstrated that digitoxin can induce DNA-topoisomerase II cleavable complexes, a mechanism of action similar to the chemotherapy drug etoposide. us.esresearchgate.net This effect was observed in K-562 leukemia cells and contributed to its cytotoxic profile. us.es

Modulation of P-type ATPases: Beyond Na+/K+-ATPase, semisynthetic derivatives of digitoxigenin have been shown to inhibit the plasma membrane Ca2+-ATPase (PMCA) and sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) in HeLa cells, contributing to ionic imbalance and cytotoxicity. nih.gov

The table below summarizes the mechanistic findings in various cancer cell lines.

Cell LineCancer TypeCompoundMechanistic Effects
TK-10 Renal AdenocarcinomaDigitoxinInduction of apoptosis; Formation of DNA-topoisomerase II cleavable complexes. us.esresearchgate.net
MCF-7 Breast AdenocarcinomaDigitoxinGrowth inhibition; Apoptosis induction. us.esresearchgate.net
K-562 Chronic Myelogenous LeukemiaDigitoxinGrowth inhibition; Formation of DNA-topoisomerase II cleavable complexes. us.es
HeLa Cervical CarcinomaDigitoxigenin DerivativesInhibition of Na+/K+-ATPase, PMCA, and SERCA; Induction of apoptosis via NFAT-driven c-MYC suppression. nih.govnih.gov
NCI-H460 Non-Small Cell Lung CancerDigitoxin, D6-MAG2/M cell cycle arrest; Downregulation of cyclin B1, cdc2, survivin. mdpi.com
BxPC-3 Pancreatic CancerDigitoxinInduction of apoptosis; Activation of EGFR, Src, PKC, MAPK signaling. aacrjournals.org

The therapeutic potential of digitoxigenin and related compounds extends to infectious diseases.

Antiparasitic Actions: Studies on Leishmania infantum, the parasite responsible for visceral leishmaniasis, have shown that digitoxigenin has a potent and selective antileishmanial effect. nih.govresearchgate.net The proposed mechanisms include:

Mitochondrial Dysfunction: Digitoxigenin induces alterations in the parasite's mitochondrial membrane potential (ΔΨm). nih.gov

Oxidative Stress: It stimulates the production of reactive oxygen species (ROS) within the parasite. nih.govresearchgate.net

Metabolic Disruption: The compound causes an accumulation of lipid bodies in the parasites, indicating a disruption of metabolic processes. nih.govresearchgate.net

Antiviral Actions: Cardiac glycosides, including digitoxin and its derivatives, exhibit broad-spectrum antiviral activity.

Herpes Simplex Virus (HSV): Two semisynthetic digitoxigenin derivatives, C10 and C11, were found to inhibit HSV-1 and HSV-2 replication. nih.gov Their mechanism involves interference with the intermediate (β gene) and late (γ gene) stages of viral replication by abolishing the expression of the UL42 and gD proteins, respectively. nih.gov This action is likely linked to the inhibition of Na+/K+-ATPase, which disrupts intracellular ion concentrations necessary for viral protein synthesis. nih.gov

Other Viruses: Digitoxin and digoxin (B3395198) have also been reported to inhibit adenoviruses and coronaviruses, often through mechanisms involving the Na+/K+-ATPase and associated signaling pathways like Src. nih.gov

Digitoxigenin and related cardiac glycosides can significantly modulate the immune system, an effect that contributes to their therapeutic potential in both cancer and infectious diseases.

Polarization of T-helper Cell Response: In the context of Leishmania infection models, treatment with digitoxigenin stimulates the development of a Th1-type cellular and humoral immune response. nih.govresearchgate.net This is characterized by the increased production of Th1-associated cytokines such as IFN-γ and IL-12, and a concurrent reduction in Th2-associated cytokines like IL-4 and IL-10. nih.govnih.gov A strong Th1 response is critical for controlling intracellular pathogens like Leishmania.

Inhibition of Inflammatory Pathways: Cardiac glycosides are known to inhibit the NF-κB signaling pathway. nih.gov This pathway is a master regulator of inflammation and immune responses. By inhibiting NF-κB, these compounds can exert anti-inflammatory effects.

Modulation of Th17 Cells: The cardiac glycoside digoxin has been shown to specifically inhibit the differentiation of pro-inflammatory Th17 cells by targeting their master transcription factor, RORγt. nih.gov This suggests a potential role for these compounds in autoimmune diseases where Th17 cells are pathogenic.

Induction of Immunogenic Cell Death (ICD): In cancer therapy, cardiac glycosides can induce ICD. This process involves the release of damage-associated molecular patterns (DAMPs) from dying tumor cells, which enhances the presentation of tumor antigens and activates cytotoxic T lymphocytes, thereby promoting an anti-tumor immune response. nih.govnih.gov

In Vivo Animal Models for Mechanistic and Efficacy Exploration (Non-Human)

In vivo animal models are essential for validating the efficacy and understanding the systemic effects of drug candidates. researchgate.net While specific in vivo data for digitoxigenin formate (B1220265) is absent, studies with digitoxigenin provide valuable insights.

Pharmacodynamic (PD) markers are used to demonstrate that a drug is engaging its target and eliciting a biological response in a living system. nih.govaacrjournals.org

In Leishmaniasis Models: In L. infantum-infected mice, the primary pharmacodynamic readout for digitoxigenin efficacy is the reduction of parasite load in target organs such as the spleen, liver, and bone marrow. nih.govresearchgate.netjuniperpublishers.com Furthermore, the modulation of the immune response, measured by the levels of specific cytokines (IFN-γ, IL-12) and antibody isotypes (IgG2a vs. IgG1), serves as a key PD marker of its immunomodulatory mechanism. nih.govnih.gov

Target Engagement in Tissue: While not specific to digitoxigenin formate, general techniques to demonstrate target engagement in vivo include immunofluorescence staining of tissues to visualize drug binding. For example, in studies with monoclonal antibodies, this method has been used in cynomolgus monkeys to confirm the presence of the therapeutic antibody on hepatocytes, demonstrating liver target engagement. nih.gov Such methods could theoretically be adapted using labeled versions of this compound to track its distribution and binding in specific organs.

Animal models allow for the investigation of drug effects on specific organs and cell types within a complex physiological environment.

Organ-Specific Parasite Clearance: In preclinical models of visceral leishmaniasis, treatment with digitoxigenin, either in a free form or within a micellar delivery system, resulted in a significant reduction in parasite burden in the spleens, livers, and bone marrows of infected mice. nih.govresearchgate.netjuniperpublishers.com This demonstrates a potent, organ-specific therapeutic response.

Organ-Specific Immune Response: The immune response to digitoxigenin treatment was evaluated by analyzing splenocyte cultures from treated mice. These organ-derived cells, when re-stimulated with parasite antigens, showed increased production of Th1 cytokines, confirming that the drug induces a systemic, organ-relevant immune shift. nih.gov

Investigative Tools: Advanced techniques such as in situ hybridization can be employed in animal models to probe for organ-specific changes in gene expression in response to a therapeutic agent. ahajournals.org This allows for a detailed mechanistic understanding of cellular responses within a specific tissue, such as detecting c-fos expression as a marker of neuronal activity in the brain. lidsen.com These approaches could be applied in future studies to understand the organ-specific cellular effects of this compound.

Exploration of Synergistic Effects with Other Agents in Preclinical Models

While direct preclinical studies on the synergistic effects of this compound are not available in the reviewed scientific literature, research into its parent compound, digitoxigenin, and its derivatives has provided valuable insights into their potential as combination therapies in oncology. The exploration of these cardiac glycosides in conjunction with established chemotherapeutic agents has revealed promising synergistic interactions, suggesting that they may enhance the efficacy of standard cancer treatments.

A notable example is the semisynthetic derivative of digitoxigenin, 3β-[2-(1-amantadine)-1-on-ethylamine]-digitoxigenin, also known as AMANTADIG. In preclinical in vitro models, AMANTADIG has been investigated for its cytotoxic activity and potential synergistic effects when combined with docetaxel (B913), a taxane (B156437) chemotherapeutic agent. uni.lunih.gov These studies have been conducted on human androgen-insensitive prostate carcinoma cell lines, DU145 and PC-3. uni.lunih.gov

The combination of AMANTADIG and docetaxel demonstrated a significant synergistic antiproliferative effect on these prostate cancer cells. nih.gov Specifically, a moderate synergism was observed in DU145 cells, while a strong synergism was noted in PC-3 cells. uni.lunih.gov This enhanced effect was achieved at concentrations considerably lower than the half-maximal inhibitory concentration (IC50) values for each compound when used alone. uni.lunih.gov

Mechanistically, the synergistic action of the AMANTADIG and docetaxel combination was found to induce a G2/M phase arrest in the cell cycle of both DU145 and PC-3 cells. uni.lunih.gov This cell cycle arrest was associated with the modulation of key regulatory proteins, including Cyclin B1, CDK1, and p21. uni.lunih.gov A significant finding was the marked decrease in the expression of survivin, an inhibitor of apoptosis protein that is a promising target in cancer therapy. uni.lunih.gov

Beyond prostate cancer models, the broader class of cardiac glycosides, including digitoxin (the glycoside of digitoxigenin), has shown synergistic potential with other chemotherapeutic drugs. For instance, studies on colorectal cancer cell lines have demonstrated that the combination of digitoxin and oxaliplatin (B1677828) exhibits synergism, even in cell lines that are otherwise highly resistant to drugs, such as the HT29 cell line. acs.org

These preclinical findings underscore the potential of digitoxigenin derivatives and other cardiac glycosides to be used as part of combination chemotherapy regimens. By targeting different cellular pathways, these combinations may lead to enhanced anticancer activity, potentially allowing for the use of lower, less toxic doses of conventional chemotherapeutic agents. However, it is crucial to reiterate that these findings are based on digitoxigenin derivatives and other cardiac glycosides, and further research is necessary to determine if this compound exhibits similar synergistic properties.

Interactive Data Table: Synergistic Effects of Digitoxigenin Derivatives in Preclinical Models

Compound/DerivativeCombination AgentCancer Model (Cell Line)Observed EffectMechanistic Insights
AMANTADIG DocetaxelHuman Androgen-Insensitive Prostate Carcinoma (DU145)Moderate SynergismG2/M cell cycle arrest; Modulation of Cyclin B1, CDK1, p21; Decreased survivin expression
AMANTADIG DocetaxelHuman Androgen-Insensitive Prostate Carcinoma (PC-3)Strong SynergismG2/M cell cycle arrest; Modulation of Cyclin B1, CDK1, p21; Decreased survivin expression
Digitoxin OxaliplatinColorectal Cancer (HT29)SynergismNot specified

Pharmacokinetic and Metabolic Research in Preclinical Models

Absorption, Distribution, and Elimination Kinetics in Non-Human Systems

The absorption of cardiac glycosides is heavily influenced by their lipophilicity and interaction with transporters like P-glycoprotein (P-gp). Digitoxin (B75463), being more lipophilic than digoxin (B3395198), is almost completely absorbed from the gastrointestinal tract. wikipedia.org Both digitoxin and its derivatives are substrates for the P-gp efflux pump, which is present in the intestines, liver, and kidneys, playing a crucial role in limiting absorption and facilitating elimination. nih.govru.nlnih.gov Inhibition of P-gp has been shown to increase the absorption and systemic exposure of digoxin in rats. koreascience.kr

Once absorbed, cardiac glycosides distribute to various tissues. A study on a radiolabeled digitoxigenin (B1670572) derivative in mice showed rapid blood clearance, with only 0.51% of the injected dose per gram remaining at 30 minutes post-injection. acs.org The volume of distribution for digoxin is large, indicating extensive tissue uptake, particularly in skeletal muscle, heart, and kidneys. drugbank.com In dogs, a derivative of digitoxin, ASI-222, also showed significant tissue distribution, although it did not penetrate the cerebrospinal fluid in detectable amounts. ahajournals.org

Elimination of these compounds occurs through both renal and non-renal pathways. In dogs, digoxigenin (B1670575) bisdigitoxoside was primarily eliminated by nonrenal mechanisms, with a half-life of 18.5 hours, which was shorter than that of digoxin (31.6 hours). nih.gov The elimination of digitoxin itself is characterized by a long half-life, approximately 7 to 8 days in healthy individuals, with about 60% excreted via the kidneys and 40% via the feces. wikipedia.org The elimination kinetics of digoxin are generally considered to be first-order. drugbank.comiarc.fr

ParameterSpeciesCompoundValueSource(s)
Oral Bioavailability DogDigoxigenin bisdigitoxoside~46% nih.gov
Half-life (t½) DogDigoxigenin bisdigitoxoside18.5 hours nih.gov
Half-life (t½) DogDigoxin31.6 hours nih.gov
Blood Clearance Mouse99mTc-DTPA–DIGRapid (t½ = 11.7 min) acs.org
Protein Binding DogASI-222~70% ahajournals.org

Identification of Major Metabolites and Metabolic Pathways

The metabolism of digitoxin, the parent glycoside of digitoxigenin, involves the sequential cleavage of the digitoxose (B191001) sugar moieties to form digitoxigenin bisdigitoxoside, digitoxigenin monodigitoxoside, and finally, the aglycone digitoxigenin. nih.gov These metabolites themselves can retain biological activity. nih.gov In the isolated perfused guinea-pig liver, digitoxin undergoes complex metabolic processes including sugar cleavage, conjugation, and C-12 hydroxylation. nih.gov

The primary metabolic pathways for cardiac glycosides include:

Hydrolysis: Stepwise removal of sugar residues from the glycoside.

Hydroxylation: Addition of hydroxyl groups to the steroid nucleus.

Conjugation: Formation of glucuronide and sulfate (B86663) conjugates, which are more polar and readily excreted. nih.govnih.gov

In rats, the metabolism of digoxin involves the formation of digoxigenin bis- and mono-digitoxosides and the aglycone digoxigenin. iarc.frtandfonline.com These metabolites can then undergo further conjugation. drugbank.com While digitoxigenin formate (B1220265) is not explicitly identified as a major metabolite in these studies, the formation of formate esters on the steroid nucleus is a known biotransformation reaction for some steroids.

Parent CompoundMetaboliteMetabolic ReactionPreclinical ModelSource(s)
DigitoxinDigitoxigenin bisdigitoxosideHydrolysisGeneral nih.gov
DigitoxinDigitoxigenin monodigitoxosideHydrolysisGeneral nih.gov
DigitoxinDigitoxigeninHydrolysisGeneral nih.gov
DigoxinDihydrodigoxinReductionHuman (in vivo) drugbank.com
DigoxinDigoxigenin bisdigitoxosideHydrolysisRat, Human drugbank.comtandfonline.com
DigoxinGlucuronide/Sulfate conjugatesConjugationHuman (in vitro) nih.gov

Role of Biotransformation Enzymes (e.g., Cytochrome P450) in Digitoxigenin Formate Metabolism

The cytochrome P450 (CYP) enzyme system, particularly the CYP3A subfamily, plays a significant role in the metabolism of digitoxin and related compounds. wikipedia.org In rat liver microsomes, the metabolism of digoxin to its deglycosylated metabolites is primarily catalyzed by CYP3A enzymes. tandfonline.com Specifically, antibodies against rat CYP3A2 were found to significantly inhibit the oxidative cleavage of digoxin and digoxigenin bis-digitoxoside. tandfonline.com

While CYP enzymes are crucial for the initial steps of metabolism, subsequent conjugation reactions are mediated by other enzymes. For instance, UDP-glucuronosyltransferases (UGTs) are responsible for the glucuronidation of digoxigenin and its monodigitoxoside in human liver microsomes. nih.gov The involvement of specific enzymes in the formation or metabolism of a formate ester on the digitoxigenin molecule has not been detailed in the reviewed literature.

Comparative Metabolic Profiles Across Different Preclinical Species

Significant species differences exist in the metabolism of cardiac glycosides, which can affect their pharmacokinetic profiles and toxicity. In a study comparing digitoxin metabolism in cats, the clearance of digitoxin and its metabolites varied, with some derivatives showing faster elimination than the parent compound. nih.gov In the isolated perfused guinea-pig liver, digitoxin was extensively metabolized, whereas the more hydrophilic ouabain (B1677812) was not. nih.gov

A comparative study of cardiac glycosides in rats, dogs, and cats highlighted differences in their extracardiac effects, which could be related to metabolic variations. nih.gov The expression and activity of metabolic enzymes like CYP3A can differ significantly between species such as rats, dogs, and monkeys, which has implications for extrapolating metabolic data to humans. shewaya.com For example, while digoxin is primarily cleared renally in humans, its metabolism and elimination pathways can differ in preclinical models. In dogs, digoxigenin bisdigitoxoside is eliminated mainly through non-renal routes. nih.gov These species-specific differences underscore the importance of conducting comparative metabolic studies to select the most appropriate animal model for preclinical development.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques (e.g., HPLC, UPLC) for Separation and Purity Assessment in Research Samples

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for the separation and purity assessment of digitoxigenin (B1670572) formate (B1220265) in research samples. These techniques offer high resolution and sensitivity, enabling the separation of structurally similar cardiac glycosides and their derivatives.

The choice of the stationary phase is critical for achieving optimal separation. Reversed-phase columns, particularly C18 columns, are frequently employed. sielc.com For instance, a Titan™ C18 column has been successfully used for the rapid separation of related cardiac glycosides. cerilliant.com The mobile phase composition is another key parameter that is optimized to achieve the desired separation. A typical mobile phase consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a modifier like formic acid or ammonium (B1175870) formate to improve peak shape and ionization efficiency for mass spectrometry detection. sielc.comcerilliant.comnih.gov The use of smaller particle sizes in UPLC columns (e.g., 1.9 µm) allows for faster analysis times and improved resolution compared to traditional HPLC. sielc.com

Purity assessment is a critical application of these chromatographic techniques. By analyzing a research sample, the presence of impurities, such as starting materials, byproducts, or degradation products, can be detected and quantified. This is essential for ensuring the quality and reliability of the compound used in further studies.

Table 1: Exemplary Chromatographic Conditions for Cardiac Glycoside Analysis

ParameterHPLCUPLC
Column Newcrom R1Titan™ C18, 1.9 µm
Mobile Phase Acetonitrile, Water, Phosphoric Acid (can be replaced with formic acid for MS compatibility)10 mM Ammonium Formate in Water:Methanol (20:80)
Flow Rate -0.2 mL/min
Application Separation and purity assessmentRapid separation and quantification

Spectroscopic Methods (e.g., NMR, MS) for Structural Elucidation of Formylated Derivatives and Metabolites

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques for the structural elucidation of digitoxigenin formate, its formylated derivatives, and metabolites.

NMR Spectroscopy provides detailed information about the chemical structure of a molecule. One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, are used to identify the different types of protons and carbons in the molecule and their chemical environment. Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, provide information about the connectivity between atoms, which is crucial for assembling the complete molecular structure. medscape.com These techniques are invaluable for confirming the position of the formate group on the digitoxigenin scaffold and for characterizing the structure of any metabolites formed in biological systems.

Mass Spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the determination of the molecular formula. researchgate.net Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation. researchgate.netnih.gov In MS/MS, a precursor ion is selected and fragmented, and the resulting product ions provide information about the structure of the original molecule. researchgate.net The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of the formate group and successive losses of water molecules from the steroid core. researchgate.net This technique is also essential for identifying and characterizing metabolites by comparing their fragmentation patterns to that of the parent compound.

The combination of NMR and MS data provides a comprehensive and unambiguous structural characterization of this compound and its derivatives.

Mass Spectrometry-Based Approaches for Quantitative Analysis and Proteomic Target Identification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a cornerstone for the quantitative analysis of this compound and for identifying its protein targets.

Quantitative Analysis using LC-MS/MS is highly sensitive and selective, making it ideal for measuring the concentration of this compound in complex biological matrices such as plasma. cerilliant.com This is typically achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored. cerilliant.com The formation of formate adducts in the mass spectrometer has been shown to enhance the ionization and sensitivity for some cardiac glycosides. sigmaaldrich.com For example, the transition of m/z 825.5 → 779.9 has been monitored for digoxin (B3395198) in the negative ion mode, corresponding to the formate adduct. sigmaaldrich.com The development of rapid and sensitive LC-MS/MS methods is crucial for pharmacokinetic studies. cerilliant.com

Proteomic Target Identification aims to identify the proteins that interact with a small molecule like this compound. nih.govcreative-proteomics.com Chemical proteomics approaches often involve the use of a chemical probe derived from the small molecule to capture its protein targets. chemrxiv.org These captured proteins are then identified by mass spectrometry. chemrxiv.org Quantitative proteomics methods can be used to compare the proteome of cells treated with this compound to untreated cells, identifying proteins whose expression levels or post-translational modifications are altered. youtube.com This can provide insights into the mechanism of action of the compound. nih.govresearchgate.net

Table 2: Mass Spectrometry Parameters for Cardiac Glycoside Analysis

ParameterDescriptionExample
Ionization Mode Electrospray Ionization (ESI), positive or negativeESI(+) for ammonium adducts, ESI(-) for formate adducts sigmaaldrich.com
Precursor Ion (m/z) Mass-to-charge ratio of the ion selected for fragmentation782.5 (Digitoxin ammonium adduct)
Product Ion (m/z) Mass-to-charge ratio of a fragment ion635.5 (From fragmentation of digitoxin (B75463) ammonium adduct)
Application Quantitative analysis, structural elucidationPharmacokinetic studies, metabolite identification researchgate.net

Bioanalytical Method Development for In Vitro and In Vivo Preclinical Studies

The development and validation of robust bioanalytical methods are fundamental for the successful execution of in vitro and in vivo preclinical studies of this compound. nih.govresearchgate.netnih.gov These methods are essential for accurately quantifying the compound in various biological matrices, such as plasma, tissues, and cell lysates.

The development process for a bioanalytical method typically involves several stages:

Method Design: This includes selecting the appropriate analytical technique (usually LC-MS/MS), choosing a suitable internal standard, and defining the sample preparation procedure. researchgate.net Sample preparation is critical for removing interfering substances from the biological matrix and can involve techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.gov

Method Optimization: The chromatographic and mass spectrometric parameters are optimized to achieve the desired sensitivity, selectivity, accuracy, and precision. researchgate.net

Method Validation: The method is rigorously validated according to regulatory guidelines to ensure its reliability. Validation parameters include linearity, accuracy, precision, selectivity, stability, and matrix effects. nih.gov

Once validated, these bioanalytical methods can be applied to various preclinical studies. In in vitro studies, they are used to determine the concentration of this compound in cell culture media or cell lysates to correlate with observed biological effects. In in vivo pharmacokinetic studies, these methods are used to measure the concentration of the compound in plasma or other tissues over time after administration to an animal model. nih.govnih.gov This information is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Emerging Research Directions and Future Scholarly Inquiry

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding

The advent of "omics" technologies offers an unprecedented opportunity to gain a holistic understanding of the biological effects of Digitoxigenin (B1670572) formate (B1220265). These high-throughput methods can provide a comprehensive snapshot of the molecular changes occurring within a biological system in response to the compound.

Genomics and Transcriptomics: These approaches can identify genes and gene expression patterns that are altered by Digitoxigenin formate. This could reveal novel cellular pathways affected by the compound and help in identifying genetic markers that may predict a patient's response to treatment.

Proteomics: By analyzing the entire set of proteins in a cell or tissue, proteomics can identify the direct protein targets of this compound and downstream signaling pathways that are modulated. nih.gov Mass spectrometry-based proteomics is a powerful tool for revealing dynamic molecular signatures. researchgate.net This can provide crucial insights into its mechanism of action beyond the well-established inhibition of the Na+/K+-ATPase. nih.govmdpi.com Integrated proteomic and metabolomic analyses have been used to understand the effects of other natural compounds, providing a framework for similar studies with this compound. frontiersin.orgresearchgate.net

Metabolomics: This technology focuses on the complete set of small-molecule metabolites within a biological system. mdpi.com Metabolomic profiling can reveal changes in cellular metabolism induced by this compound, offering a functional readout of its cellular effects and potentially identifying biomarkers of its activity. nih.gov The integration of proteomics and metabolomics can provide a more complete picture of the compound's impact on cellular function. nih.gov

The integration of these omics platforms will be crucial for building comprehensive models of this compound's biological activity, moving towards a systems-level understanding of its effects.

Computational Modeling and In Silico Approaches for Structure-Activity Relationship Prediction and Target Identification

Computational modeling and in silico methods are becoming indispensable tools in drug discovery and development, offering a rapid and cost-effective means to predict the biological activity of compounds and identify their molecular targets. nih.gov

Structure-Activity Relationship (SAR) Prediction: By analyzing the chemical structure of this compound and its analogues, computational models can predict how modifications to the molecule will affect its biological activity. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been developed for cardiotonic steroids to identify the structural features important for their inhibitory effect on Na+/K+-ATPase. nih.gov These models can guide the synthesis of new derivatives with improved potency and selectivity.

Target Identification: In silico methods, such as molecular docking and virtual screening, can be used to screen large databases of proteins to identify potential new targets for this compound. nih.gov This could uncover novel mechanisms of action and expand the therapeutic applications of the compound. For instance, computational approaches can help in understanding the interactions between cardiac glycosides and the Na+/K+-ATPase.

Chemogenomic Models: These models integrate chemical structure information with genomic and proteomic data to predict compound-target interactions on a large scale. nih.gov Such an approach could be applied to this compound to generate a comprehensive profile of its potential biological targets.

These computational approaches, when used in conjunction with experimental validation, will accelerate the exploration of this compound's therapeutic potential.

Development and Application of Advanced In Vitro Systems (e.g., organoids, 3D cultures) for Mechanistic Research

Traditional two-dimensional (2D) cell cultures often fail to recapitulate the complex microenvironment of human tissues, limiting their predictive value. nih.gov Advanced in vitro systems, such as organoids and three-dimensional (3D) cell cultures, offer more physiologically relevant models for studying the effects of compounds like this compound. frontiersin.orgmdpi.comnih.gov

Organoids: These are self-organizing 3D structures grown from stem cells that mimic the architecture and function of native organs. nih.gov Cardiac organoids, for example, can be used to model human heart development and disease, providing a powerful platform for studying the cardiotonic and potential cardiotoxic effects of this compound in a human-relevant context. frontiersin.orgnih.govqkine.com The use of cardiac organoids can help in understanding the compound's impact on cardiomyocyte function and cell-cell interactions within a tissue-like structure. researchgate.net

3D Cell Cultures: Spheroids and other 3D culture formats can model the complex cellular interactions and gradients present in tumors. mdpi.comthewellbio.com These models are particularly valuable for investigating the potential anticancer properties of this compound, as they can better mimic the tumor microenvironment and predict in vivo efficacy. mdpi.comresearchgate.net

The use of these advanced in vitro systems will provide more accurate and predictive data on the efficacy and potential toxicity of this compound, bridging the gap between preclinical research and clinical applications. nih.gov

Exploration of this compound as a Chemical Probe for Fundamental Biological Pathway Research

A chemical probe is a small molecule used to study the function of a specific protein or pathway in a cellular or organismal context. While this compound itself is primarily studied for its therapeutic potential, its aglycone, digoxigenin (B1670575), is widely used as a chemical probe in molecular biology. nih.gov

Digoxigenin as a Hapten: Digoxigenin is a small molecule with high antigenicity that can be conjugated to biomolecules like nucleic acids and proteins. wikipedia.org This allows for their detection in various assays.

Immuno-tagging and In Situ Hybridization: Digoxigenin-labeled probes are a standard tool for in situ hybridization to detect specific DNA or RNA sequences within cells and tissues. researchgate.netwikipedia.orgtandfonline.comnih.gov Anti-digoxigenin antibodies, which bind with high affinity and specificity, are used to visualize the location of the labeled probe. wikipedia.org

The established use of the closely related digoxigenin as a molecular tag highlights the potential for developing this compound or its derivatives as chemical probes. By modifying the formate group with reactive moieties, it may be possible to create tools for identifying its direct binding partners and elucidating its mechanism of action in various biological pathways.

Identification of Research Gaps and Opportunities for Future Scholarly Advancement

Despite a long history of use and research, significant knowledge gaps remain in our understanding of this compound and other cardiac glycosides. Addressing these gaps presents exciting opportunities for future scholarly advancement.

Clinical Validation: While preclinical studies have shown promise for cardiac glycosides in areas like cancer, there is a need for well-designed clinical trials to validate these findings in humans. nih.govnih.gov For instance, the ongoing DIGIT-HF trial is addressing the lack of large-scale clinical data for digitoxin (B75463) in heart failure. nih.gov

Mechanism of Anticancer Effects: The precise mechanisms by which cardiac glycosides exert their anticancer effects are still being elucidated. mdpi.comresearchgate.net Future research should focus on identifying the specific signaling pathways and molecular targets involved.

Understanding Off-Target Effects: A deeper understanding of the off-target effects of this compound is needed to improve its safety profile and therapeutic index. nih.gov

Development of Novel Analogs: There is an opportunity to synthesize and screen new analogs of this compound with improved therapeutic properties, such as greater selectivity for cancer cells or reduced cardiotoxicity. mdpi.com

Personalized Medicine Approaches: Identifying biomarkers that can predict a patient's response to this compound could lead to more personalized and effective treatment strategies.

The table below summarizes the key research gaps and the corresponding opportunities for future investigation.

Research GapOpportunity for Advancement
Lack of comprehensive understanding of molecular effects.Integration of omics technologies to create a systems-level view of the compound's activity.
Limited knowledge of structure-activity relationships for novel applications.Utilization of computational modeling to design and predict the activity of new derivatives.
Poor translation from 2D in vitro models to clinical outcomes.Application of organoids and 3D cell cultures for more physiologically relevant mechanistic studies.
Incomplete picture of direct molecular targets and pathways.Development of this compound-based chemical probes for target identification.
Scarcity of clinical data for non-cardiac applications.Initiation of well-designed clinical trials to evaluate efficacy in areas such as oncology.

By addressing these research gaps, the scientific community can unlock the full therapeutic potential of this compound and pave the way for new and improved treatments for a range of diseases.

Q & A

Basic Research Questions

Q. What analytical techniques are essential for characterizing Digitoxigenin formate’s structural and chemical properties?

  • Methodology : Use nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. Cross-validate results with infrared (IR) spectroscopy to identify functional groups. For reproducibility, document solvent systems, instrument parameters (e.g., NMR field strength, HPLC column type), and calibration standards in the experimental section .
  • Data Presentation : Tabulate spectral data (e.g., chemical shifts, retention times) with annotations for key peaks. Include raw spectra in supplementary materials to enable peer validation .

Q. How should researchers design experiments to assess this compound’s stability under varying environmental conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to controlled stressors (e.g., temperature, humidity, pH). Use a factorial design to isolate degradation pathways. Quantify degradation products via HPLC-MS and apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life .
  • Data Contradictions : If degradation profiles conflict with prior studies, re-examine experimental conditions (e.g., oxygen exposure, light sources) and validate analytical methods for specificity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

  • Methodology : Perform meta-analysis of existing data, stratifying results by assay type (e.g., in vitro vs. in vivo), cell lines, or dosage regimes. Use statistical tools (e.g., Cohen’s d for effect size, ANOVA for variability) to identify confounding factors. Replicate key experiments under standardized protocols .
  • Case Example : If one study reports potent cardiotonic activity while another shows negligible effects, compare purity levels (via HPLC), solvent systems (e.g., DMSO vs. aqueous), and receptor-binding assay conditions .

Q. What strategies ensure reproducibility in synthesizing this compound derivatives?

  • Methodology : Optimize reaction parameters (e.g., temperature, catalyst loading) using design-of-experiments (DoE) approaches. Document intermediates with spectroscopic data and chromatograms. For novel derivatives, provide X-ray crystallography data or computational modeling (DFT) to confirm stereochemistry .
  • Data Validation : Share synthetic protocols and characterization data in open-access repositories to enable cross-lab verification .

Q. How should researchers address contradictory findings in this compound’s metabolic pathways?

  • Methodology : Combine in vitro hepatocyte assays with in vivo pharmacokinetic studies. Use isotopic labeling (e.g., 14C^{14}\text{C}-tracing) to track metabolite formation. Compare results across species (e.g., murine vs. human liver microsomes) and validate findings with enzyme inhibition assays .
  • Analysis Framework : Apply mixed-methods approaches, integrating quantitative metabolite quantification (LC-MS/MS) with qualitative pathway modeling (e.g., Bayesian networks) .

Data Management and Reporting

Q. What are best practices for presenting large datasets on this compound’s physicochemical properties?

  • Guidelines : Use standardized tables with columns for parameters (e.g., logP, solubility), measurement methods, and uncertainty ranges. For raw data (e.g., NMR spectra, chromatograms), upload as supplementary files in non-proprietary formats (e.g., .csv, .txt) .
  • Common Pitfalls : Avoid embedding oversized tables in main text; reference supplementary materials with hyperlinks .

Q. How to structure a research paper on this compound to emphasize methodological rigor?

  • Sections to Prioritize :

  • Introduction : Link hypotheses to gaps in existing literature (e.g., "While this compound’s cardiotonic effects are established, its interaction with renal transporters remains unexplored") .
  • Methods : Detail instrument calibration, statistical software (e.g., R, GraphPad), and ethical approvals for biological assays .
  • Results : Use subheadings to separate synthesis, characterization, and bioactivity data. Highlight anomalies (e.g., unexpected byproducts) with proposed explanations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.